![molecular formula C7H3BrF2N2O B2696742 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1393540-54-9](/img/structure/B2696742.png)

5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Übersicht

Beschreibung

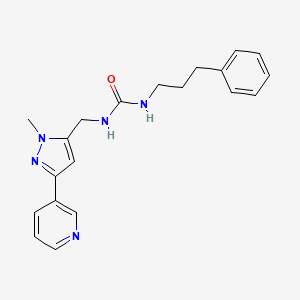

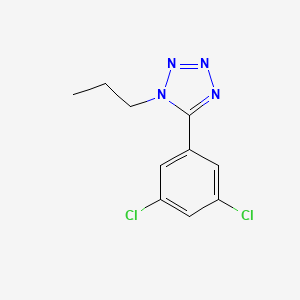

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the formula C7H3BrF2N2O . It is used for research purposes .

Synthesis Analysis

The synthesis of 5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0 - 20℃ for 19 hours . The reaction mixture is then diluted with saturated aqueous sodium bicarbonate and extracted with EtOAc .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridin-2-one core with bromo and difluoro substituents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound that can serve as a critical intermediate in the synthesis of various heterocyclic compounds. Its applications in scientific research are diverse, ranging from the development of new materials to biological studies.

One notable application involves the synthesis of lanthanide-nitronyl nitroxide complexes. These complexes, incorporating elements like Pr(III), Sm(III), Eu(III), Tb(III), and Tm(III), have been synthesized using a molecule similar to this compound as a bridging ligand. Such complexes are of interest for their potential single-molecule magnetism behavior, a property crucial for quantum computing and memory devices (Xu et al., 2009).

Spectroscopic and Optical Properties

The spectroscopic characterization of related bromo-pyridine compounds has been performed to understand their structure and reactivity. For example, the study of 5-Bromo-2-(trifluoromethyl)pyridine revealed detailed insights into its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties through density functional theory (DFT) calculations. Such studies are essential for the development of materials with specific optical properties for use in electronics and photonics (Vural & Kara, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is the fibroblast growth factor receptor (FGFR) family . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, This compound causes the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The activated FGFR signaling pathway by This compound regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The activated signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The result of the action of This compound is the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Eigenschaften

IUPAC Name |

5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLHHBQVKWZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)

![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)

![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-[2-(4-chlorophenoxy)ethanimidoyl]thiophene-2-sulfonohydrazide](/img/structure/B2696680.png)

![N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2696681.png)